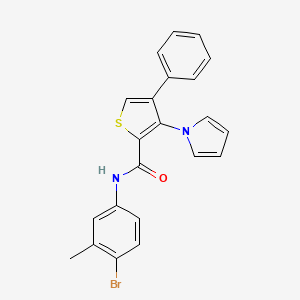

N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2OS/c1-15-13-17(9-10-19(15)23)24-22(26)21-20(25-11-5-6-12-25)18(14-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGRYMOSYFXOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound with the CAS number 1291842-15-3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is , with a molecular weight of 437.4 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a pyrrole moiety that enhances its pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit significant antitumor properties. Pyrazole derivatives, which share structural similarities, have shown inhibitory effects against various cancer types by targeting key pathways involved in tumor growth and survival, such as BRAF(V600E) and EGFR pathways .

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play a critical role in cancer cell proliferation and survival.

- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, contributing to their antitumor efficacy.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in reducing tumor-associated inflammation .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

- Antitumor Studies : A study on pyrazole derivatives demonstrated that modifications to the phenyl and pyrrole rings significantly enhanced their anticancer activity against various cell lines (e.g., HT29 colorectal cancer cells) with IC50 values in the low micromolar range .

- Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-withdrawing groups (like bromine) on the aromatic rings improves potency against cancer cell lines .

- In Vivo Studies : In vivo experiments using mouse models have shown that certain derivatives can significantly reduce tumor size compared to controls, suggesting potential for therapeutic use .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiophene and pyrrole derivatives. For instance, derivatives similar to N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have shown promising results against various cancer cell lines:

- Inhibition of Cancer Cell Proliferation : Compounds exhibiting structural similarities have been tested for their efficacy against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a related pyrazole derivative showed an IC50 of 0.39 µM against HCT116 cells, indicating potent anticancer activity .

1.2 Anti-inflammatory Properties

Compounds containing the pyrrole moiety have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of specific kinases involved in inflammatory pathways. Research indicates that derivatives can effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

1.3 Antimicrobial Activity

The antimicrobial properties of thiophene-based compounds are also noteworthy. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antibacterial agent .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide make it a suitable candidate for applications in organic electronics, including:

- Organic Photovoltaics : The compound's ability to absorb light and convert it into electrical energy positions it as a potential material for solar cells. Its structural features allow for efficient charge transport and stability under operational conditions .

- Organic Light Emitting Diodes (OLEDs) : The luminescent properties of similar compounds suggest that they could be utilized in OLED technology, offering potential improvements in device efficiency and color purity .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the efficacy of N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide:

| Compound Feature | Effect on Activity |

|---|---|

| Presence of Bromine | Enhances lipophilicity and biological activity |

| Pyrrole Substitution | Increases interaction with biological targets |

| Thiophene Ring | Improves electronic properties for material applications |

The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives, followed by bromination and coupling reactions to introduce the desired functional groups .

Case Studies

Case Study 1: Anticancer Efficacy

A study examined a series of thiophene-based carboxamides, including derivatives similar to N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, revealing significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.01 µM to 0.5 µM in various assays .

Case Study 2: Organic Photovoltaic Performance

Research on organic photovoltaic devices incorporating thiophene derivatives demonstrated improved power conversion efficiencies when using compounds with similar structures due to enhanced charge mobility and light absorption characteristics .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position of the 3-methylphenyl group serves as a prime site for NAS due to its electron-withdrawing environment. Reactions typically involve:

| Reaction Type | Conditions | Products/Outcomes | Sources |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives (aryl-aryl bonds) | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aromatic amines |

Key Mechanistic Insights :

-

Bromine acts as a leaving group during cross-coupling reactions, facilitated by palladium catalysts.

-

Steric hindrance from the 3-methyl group slightly reduces reaction rates compared to unsubstituted analogs.

Electrophilic Substitution at the Pyrrole Ring

The 1H-pyrrol-1-yl group undergoes regioselective electrophilic substitution, primarily at the α-positions:

| Reaction Type | Reagents/Conditions | Products | Sources |

|---|---|---|---|

| Nitration | HNO₃/AcOH, 0°C | 2-Nitro-pyrrole derivatives | |

| Sulfonation | H₂SO₄/SO₃, 25°C | Pyrrole-sulfonic acid derivatives |

Notable Observations :

-

Substituents on the thiophene ring influence electron density, directing nitration to the less hindered pyrrole positions .

Oxidation of the Thiophene Ring

The thiophene core is susceptible to oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Sources |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 25°C | Thiophene-1-oxide derivatives | |

| H₂O₂/FeCl₃ | AcOH, 60°C | Sulfone derivatives |

Mechanistic Pathway :

-

Oxidation proceeds via radical intermediates, forming sulfoxides or sulfones depending on reaction stoichiometry.

Functional Group Interconversion at the Carboxamide

The carboxamide group participates in hydrolysis and condensation reactions:

| Reaction Type | Reagents/Conditions | Products | Sources |

|---|---|---|---|

| Acid Hydrolysis | HCl (6M), reflux, 12h | Thiophene-2-carboxylic acid | |

| Amide Condensation | EDCl/HOBt, DMF, RT | Peptide-like conjugates |

Stability Note :

-

The carboxamide group remains stable under basic conditions but hydrolyzes in strong acidic environments .

Radical-Mediated Bromination

The bromine atom can participate in radical chain reactions:

| Reaction Type | Initiators/Conditions | Outcomes | Sources |

|---|---|---|---|

| Barton Decarboxylation | Barton ester, BrCCl₃, hv | Alkyl bromide derivatives |

Mechanistic Considerations :

-

Bromine radicals generated via photolysis abstract hydrogen atoms, forming alkyl radicals that recombine with bromine .

Photochemical Reactivity

The conjugated π-system enables UV-light-mediated reactions:

| Reaction Type | Conditions | Products | Sources |

|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), CH₃CN | Cyclobutane-fused derivatives |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two analogs: N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide () and 4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide ().

Substituent Effects on Properties

- Its moderate logP (~4.2) suggests balanced lipophilicity for membrane permeability and solubility .

- N-(4-butylphenyl)-... (): The butyl chain significantly increases hydrophobicity (logP ~5.1), which may improve absorption but reduce aqueous solubility.

- 4-(4-methylphenyl)-... This compound is listed for medicinal use, though specific biological data are unavailable .

Research Implications and Gaps

Key research gaps include:

- Experimental determination of binding affinities (e.g., kinase inhibition).

- Pharmacokinetic profiling (e.g., solubility, metabolic stability).

- Toxicity and selectivity studies.

Future studies should prioritize synthesizing these compounds under standardized conditions and evaluating their activity against relevant biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromo-3-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step organic reactions, often starting with thiocarbamoyl precursors. For example, cyclization reactions using halogenated reagents (e.g., chloroacetone) in dioxane with triethylamine as a base are common . Key intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

- Critical Step : Purification via column chromatography or recrystallization ensures high purity (>95%) for downstream applications .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected using Mo-Kα radiation (λ = 0.71073 Å) and refined via SHELXL . Hydrogen bonding networks and π-π stacking interactions are analyzed to predict solubility and stability .

- Example : A related bromophenyl-thiazolidinone derivative showed a monoclinic crystal system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Methodology : Enzymatic assays (e.g., kinase or protease inhibition) and cell-based viability assays (MTT/XTT) are standard. For instance, analogs with pyrrolyl-thiophene scaffolds have shown inhibitory activity against viral proteases or cancer cell lines .

- Data Interpretation : IC₅₀ values are calculated using nonlinear regression, with positive controls (e.g., staurosporine for kinase inhibition) validating assay conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

- Methodology : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied using design-of-experiments (DoE) approaches. For example, continuous flow reactors reduce reaction times and improve regioselectivity in thiophene carboxamide synthesis .

- Case Study : A 20% yield increase was achieved for a similar compound by replacing traditional reflux with microwave-assisted synthesis (150°C, 30 minutes) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and control for batch-to-batch variability in compound purity .

- Example : A pyrrol-thiophene derivative showed conflicting IC₅₀ values in kinase assays due to differing ATP concentrations; normalizing ATP levels resolved discrepancies .

Q. What computational strategies are used to predict target proteins or binding modes?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with putative targets. Pharmacophore mapping identifies critical functional groups (e.g., the bromophenyl moiety for hydrophobic interactions) .

- Validation : Co-crystallization with identified targets (e.g., viral proteases) confirms predicted binding poses .

Q. How does structural modification of the pyrrolyl-thiophene core alter pharmacological properties?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., replacing bromine with chlorine or methoxy groups). LogP and polar surface area are calculated to correlate with bioavailability .

- Finding : Substitution at the 4-bromo-3-methylphenyl position enhances metabolic stability in hepatic microsome assays .

Critical Considerations for Researchers

- Analytical Consistency : Always cross-validate NMR assignments with DEPT-135/HSQC to avoid misassignment of thiophene protons .

- Biological Replicates : Use ≥3 independent experiments to account for variability in cell-based assays .

- Stereochemical Purity : Chiral HPLC or optical rotation measurements are essential for derivatives with stereocenters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.